(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
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Overview
Description
The compound (2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine ring, a thiazole moiety, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the thiazole moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Thiazole Moiety: This step involves the reaction of a thioamide with a halogenated aromatic compound under basic conditions.
Coupling Reactions: The final steps involve coupling the pyrrolidine and thiazole intermediates using peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl compound using oxidizing agents like PCC or DMP.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted amines or amides
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable molecule for research and development.
Properties
Molecular Formula |
C26H37N5O4S |
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Molecular Weight |
515.7 g/mol |
IUPAC Name |
1-[2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H37N5O4S/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33) |
InChI Key |
BTWJXNBKKYWEHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O |
Origin of Product |
United States |
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